Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
CAS No.: 1255098-87-3
Cat. No.: VC0058718
Molecular Formula: C10H7ClFNO2
Molecular Weight: 227.619
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1255098-87-3 |
|---|---|
| Molecular Formula | C10H7ClFNO2 |
| Molecular Weight | 227.619 |
| IUPAC Name | methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C10H7ClFNO2/c1-15-10(14)8-3-5-2-6(11)4-7(12)9(5)13-8/h2-4,13H,1H3 |
| Standard InChI Key | XIVIFWHIIZITDS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=CC(=CC(=C2N1)F)Cl |
Introduction
Chemical Properties and Structure
Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate consists of an indole core with specific substituents: a methyl carboxylate group at position 2, a chlorine atom at position 5, and a fluorine atom at position 7. The presence of these halogen atoms significantly influences its chemical reactivity and biological activity.
Basic Identifiers and Properties
Structural Features
The compound features an indole ring system, which consists of a benzene ring fused to a pyrrole ring. The strategic positioning of the substituents contributes to its unique chemical behavior:
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The methyl carboxylate group at the C-2 position provides a site for further functionalization
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The chlorine atom at the C-5 position enhances lipophilicity and metabolic stability
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The fluorine atom at the C-7 position affects the electronic distribution of the aromatic system, potentially influencing binding interactions with biological targets
This structural arrangement creates a distinctive electronic profile that contributes to the compound's potential pharmaceutical relevance.
Synthesis Methods
Several synthetic routes have been established for the preparation of methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate, with the Fischer indole synthesis being one of the most common approaches.
Fischer Indole Synthesis
The Fischer indole synthesis typically involves the reaction of an appropriately substituted phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. For methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate, this would involve using a 3-chloro-5-fluoro-phenylhydrazine derivative with a suitable carbonyl compound .
Modification of Pre-existing Indoles
Another approach involves halogenation of an appropriately substituted indole-2-carboxylate. This method requires selective halogenation to introduce the chlorine and fluorine atoms at the desired positions .
Laboratory Preparation Example
A specific example of laboratory preparation is documented in the supporting information of a research paper published by the Royal Society of Chemistry:
"Prepared following General Procedure A: methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate (48 mg, 0.21 mmol, 1.0 equiv), di-tert-butyl dicarbonate (51 mg, 0.24 mmol, 1.1 equiv), 4-dimethylaminopyridine (3.0 mg, 0.025 mmol, 0.12 equiv) and Et₃N (23 mg, 0.23 mmol, 1.1 equiv)."
This procedure describes the protection of the nitrogen atom in the indole ring with a tert-butoxycarbonyl (Boc) group, a common step in further functionalization of the compound for various synthetic applications.
Comparative Analysis with Related Compounds
Several structural analogs of methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate have been reported in the literature, differing in the position of the halogen substituents or the nature of the functional groups.
Structural Analogs
Structure-Activity Relationship Considerations
The positioning of halogen atoms on the indole ring significantly affects the electronic properties and three-dimensional structure of the molecule, which in turn influences its biological activity. For instance:
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The placement of fluorine at position 7 in methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate may offer different binding interactions compared to its placement at positions 4 or 6 in the analogs
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The combination of chlorine at position 5 and fluorine at position 7 creates a unique electronic distribution that might enhance specific biological activities
Physical Properties
Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate possesses physical properties that are characteristic of halogenated indole carboxylates.
Solubility and Stability
While specific solubility data for methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is limited in the available sources, it is generally expected to be:
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Soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide
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Poorly soluble in water due to its hydrophobic nature
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Relatively stable under standard laboratory conditions when protected from light and moisture
Spectroscopic Properties
Compounds of this class typically exhibit characteristic spectroscopic features:
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In ¹H NMR, the N-H proton of the indole typically appears as a broad singlet at around 8-9 ppm
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The methyl ester protons would appear as a singlet at approximately 3.9-4.0 ppm
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The aromatic protons of the indole ring would show characteristic splitting patterns influenced by the presence of the chlorine and fluorine substituents
Research Applications and Future Directions
Current Research Status
Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is primarily being studied in the context of medicinal chemistry and organic synthesis. Its use as a building block for more complex molecules with potential biological activity is a key area of interest .
Future Research Directions
Several promising research avenues for this compound include:
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Exploration of its potential as a scaffold for developing new pharmaceutical agents
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Investigation of structure-activity relationships to optimize biological activity
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Development of more efficient synthetic routes for its preparation
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Study of its interactions with specific biological targets to elucidate mechanisms of action
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